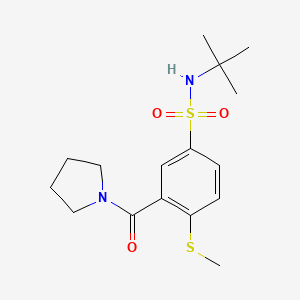![molecular formula C20H22N2O3 B4839594 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide](/img/structure/B4839594.png)
4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide
Vue d'ensemble
Description
4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide, also known as DI-82, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. Topoisomerases are involved in DNA replication and repair, and their inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed. This can prevent the growth and spread of cancer cells. 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide is its potential therapeutic applications. It has been shown to have anti-cancer and neuroprotective properties, which could lead to the development of new treatments for these diseases. However, there are also limitations to its use in lab experiments. 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide is a relatively new compound, and its safety and efficacy have not been fully established. There is also a lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide. One area of research could be to further investigate its mechanism of action. This could help to identify potential targets for drug development. Another area of research could be to study its pharmacokinetics and pharmacodynamics. This could help to establish its safety and efficacy in humans. Additionally, further studies could be conducted to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases.
Conclusion:
In conclusion, 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method involves a multi-step process, and it has been studied extensively for its anti-cancer and neuroprotective properties. Although there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new treatments for various diseases.
Applications De Recherche Scientifique
4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide has been studied extensively for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. Studies have shown that 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can prevent neuronal cell death.
Propriétés
IUPAC Name |
4-[2-(2,3-dihydro-1H-inden-5-yloxy)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-18(25-17-11-8-13-4-3-5-15(13)12-17)20(24)22-16-9-6-14(7-10-16)19(21)23/h6-12,18H,2-5H2,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOZGEBEECIXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-[(3-methylbenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4839517.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B4839521.png)
![N-[3-(N-{[(2-chlorobenzyl)thio]acetyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B4839529.png)
![3-ethyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4839537.png)


![2-[4-(2,4-dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B4839556.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4839560.png)

![2-(4-chlorophenyl)-3-[3-(4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4839581.png)



![N-allyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4839634.png)